DL-Aspartic acid-3-13C

Overview

Description

DL-Aspartic acid-3-13C is a stable isotopic form of aspartic acid that has gained significant attention in the scientific community due to its potential applications in various fields. Aspartic acid is an amino acid that plays a vital role in the synthesis of proteins and other important biomolecules. The incorporation of 13C in aspartic acid provides a unique tool for studying the metabolism and dynamics of various biological processes.

Scientific Research Applications

1. Solid-State NMR Studies

DL-Aspartic acid-3-13C is used in solid-state nuclear magnetic resonance (NMR) studies to understand the crystallization of aspartic acid. Wang, Wilson, and Harbison (2016) utilized high-resolution solid-state 13C NMR to study the chirality in the crystallization of aspartic acid, demonstrating its significance in identifying the crystal structure of aspartic acid (Wang, Wilson, & Harbison, 2016).

2. Fungal Biosynthesis Studies

In the study of fungal biosynthesis, DL-Aspartic acid-3-13C has been used as a tracer. Baxter et al. (1992) investigated the origin of 3-nitropropanoic acid in Penicillium atrovenetum using DL-Aspartic acid-3-13C, highlighting its role in tracing biosynthetic pathways in fungi (Baxter et al., 1992).

3. Electrochemical Studies

Jianlei Liu et al. (2014) explored the role of DL-malic acid and L-aspartic acid as additives for the negative electrolyte of vanadium redox flow batteries, demonstrating the potential of DL-Aspartic acid-3-13C in enhancing electrochemical performance (Jianlei Liu et al., 2014).

4. Polymer Conformation Studies

In the study of poly(amino acids), DL-Aspartic acid-3-13C has been used in solid-state nuclear magnetic resonance spectroscopy. Pivcová et al. (1987) employed this technique to assess the conformational structures of poly(aspartic acid) in the solid state (Pivcová et al., 1987).

5. Synthesis of Labelled Compounds

The synthesis of DL-Aspartic acid-3-13C itself is a significant application. Baxter and Abbot (1985) described the synthesis of this compound from [13C]paraformaldehyde and [15N]ammonium chloride, demonstrating its importance in the preparation of labeled compounds for various research purposes (Baxter & Abbot, 1985).

6. Metabolic Pathway Studies

In metabolic pathway studies, DL-Aspartic acid-3-13C plays a crucial role. Mitchell and Coddington (1991) used dl-[4-13C]aspartic acid to study the biosynthetic pathway to rhizobitoxine in Pseudomonas andropogonis, illustrating the compound's utility in tracing metabolic pathways (Mitchell & Coddington, 1991).

Mechanism of Action

Target of Action

DL-Aspartic acid-3-13C is a stable isotope-labeled form of DL-Aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. It interacts with various enzymes and transporters in the body, contributing to numerous biochemical reactions.

Mode of Action

DL-Aspartic acid-3-13C, being a labeled form of DL-Aspartic acid, behaves similarly to its unlabeled counterpart. It participates in the same biochemical reactions and interacts with the same targets. The presence of the 13C label allows for the tracking of the compound’s metabolic fate in the body .

Biochemical Pathways

DL-Aspartic acid-3-13C is involved in several biochemical pathways. It is a key player in the citric acid cycle (also known as the Krebs cycle), which is central to energy production in cells. It also participates in the urea cycle, which helps detoxify ammonia in the body .

Pharmacokinetics

The pharmacokinetics of DL-Aspartic acid-3-13C are expected to be similar to those of the unlabeled compound. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins or metabolized further. The 13C label allows for the detailed study of these processes .

Result of Action

The action of DL-Aspartic acid-3-13C results in its incorporation into proteins and participation in various metabolic processes. This can influence the function of cells and tissues in which it is present. The 13C label allows for the tracing of these effects .

Action Environment

The action of DL-Aspartic acid-3-13C can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence the stability of the compound .

properties

IUPAC Name |

2-amino(313C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

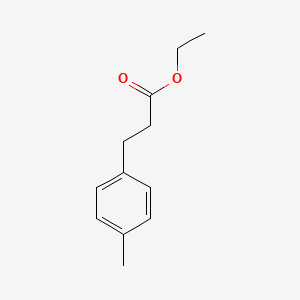

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583940 | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202326-56-5 | |

| Record name | Aspartic-3-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)